molecular formula C21H21N3O2 B2746340 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 891112-95-1

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2746340
CAS No.: 891112-95-1
M. Wt: 347.418
InChI Key: HQLLSLYAEWYKIG-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a high-quality chemical reagent designed for research and development purposes. This compound features a molecular structure combining a 1,3,4-oxadiazole ring linked to a 2,4-dimethylphenyl group and a tetrahydronaphthalene carboxamide moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its role as a bioisostere for esters and amides, which can fine-tune the properties of drug candidates . Compounds with this core structure are frequently investigated for their potential to interact with various enzymatic targets and cellular receptors. This specific reagent is intended for use in pharmaceutical and life sciences research, particularly in the synthesis and screening of novel bioactive molecules. It serves as a key intermediate for researchers exploring structure-activity relationships (SAR) in projects aimed at developing new therapeutic agents. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-7-10-18(14(2)11-13)20-23-24-21(26-20)22-19(25)17-9-8-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLSLYAEWYKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O7SC_{23}H_{26}N_{4}O_{7}S with a molecular weight of 502.5 g/mol. The structure features a tetrahydronaphthalene moiety linked to an oxadiazole ring substituted with a dimethylphenyl group.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

  • Case Study : A derivative similar to the target compound showed an IC50 value of 1.98 µg/mL against A-431 cancer cells, suggesting strong cytotoxic effects .
  • Mechanism : The presence of the oxadiazole moiety is crucial for inducing apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

Antimicrobial Properties

Research has also suggested that oxadiazole derivatives possess antimicrobial activity:

  • Findings : Compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance antibacterial activity .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties:

  • Mechanism : Some studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 1.98 µg/mL (A-431 cells)
AntimicrobialEffective against Gram +ve/-ve
Anti-inflammatoryInhibition of pro-inflammatory cytokines

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells leading to cell death.
  • Protein Interaction : It likely interacts with specific proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

2.1.1. Oxadiazole Derivatives with Sulfanyl Linkages
  • Compounds 7c–7f (): These analogs share the 1,3,4-oxadiazole core but incorporate a sulfanyl-propanamide bridge instead of the tetralin-carboxamide. For example, 7e (N-(2,4-dimethylphenyl)-propanamide derivative) has a molecular weight (MW) of 389 g/mol and a melting point (m.p.) of 142°C. However, the tetralin system in the target compound may enhance hydrophobic interactions in biological targets .
2.1.2. Indole-Oxadiazole Hybrids
  • Compound 8g (): N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide incorporates an indole moiety. Indole’s electron-rich aromatic system could facilitate π-π stacking with protein targets, a feature absent in the target compound. This structural divergence may result in differing pharmacological profiles, such as antioxidant vs. enzyme-inhibitory activity .

Carboxamide-Linked Analogs

2.2.1. Tetralin-Based Carboxamides
  • Compound 116 (): N-(2-(1H-Indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide shares the tetralin-carboxamide scaffold but includes a tetramethyl substitution on the tetralin ring and an indole-ethyl group. This derivative exhibited 88% lipid peroxidation inhibition, suggesting the tetralin-carboxamide framework supports antioxidant activity .
2.2.2. Azabicyclo-Tetralin Hybrids
  • Comp-5 (): N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide replaces the oxadiazole with an azabicyclo group. The rigid bicyclic system may improve binding affinity to neurological targets (e.g., acetylcholine receptors) but reduces synthetic accessibility compared to the oxadiazole-based target compound .

Thiadiazole vs. Oxadiazole Derivatives

  • Compound 4a (): 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide substitutes sulfur for oxygen in the diazole ring. Thiadiazoles generally exhibit higher electron-withdrawing capacity, which could enhance hydrogen-bonding interactions. However, the target compound’s oxadiazole may offer better metabolic stability due to reduced susceptibility to nucleophilic attack .

Key Structural and Functional Insights

  • Bioactivity : The tetralin-carboxamide moiety (as in 116 ) is associated with antioxidant activity, while oxadiazole derivatives (e.g., 7e ) are often explored for antimicrobial or enzyme-inhibitory roles. The target compound’s lack of indole or sulfanyl groups may shift its activity toward kinase or protease inhibition .
  • Solubility : The sulfanyl-propanamide in 7e likely enhances water solubility compared to the hydrophobic tetralin system in the target compound. This trade-off impacts bioavailability and dosing strategies .
  • Metabolic Stability : The oxadiazole ring in the target compound may offer superior resistance to enzymatic degradation compared to thiadiazoles (e.g., 4a ) or indole-containing analogs (e.g., 8g ) .

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

A widely adopted method for oxadiazole synthesis involves the reaction of hydrazides with carbon disulfide under alkaline conditions. For the target compound, the precursor 2,4-dimethylbenzoic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide and ethanol. The mixture is refluxed for 8–10 hours to facilitate cyclization, yielding the 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine intermediate.

Reaction Conditions:

  • Hydrazide: 2,4-Dimethylbenzoic acid hydrazide (0.02 mol)
  • Reagents: Carbon disulfide (0.02 mol), KOH (1.12 g), ethanol (15 mL)
  • Temperature: Reflux at 80–85°C
  • Yield: 70–75% after recrystallization

Alternative Cyclization Methods

Patent applications describe cyclization using carboxylic acid derivatives, such as acyl chlorides, under acidic conditions. For example, reacting 2,4-dimethylbenzoyl chloride with thiosemicarbazide in phosphoric acid yields the oxadiazole ring with improved regioselectivity. This method minimizes isomer formation and enhances purity (>95% by HPLC).

Carboxamide Coupling Strategies

The 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety is introduced via coupling reactions between the oxadiazole amine and the corresponding carboxylic acid derivative.

Acylation Using Carboxylic Acid Derivatives

The carboxylic acid group of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is activated using thionyl chloride to form the acyl chloride. Subsequent reaction with the oxadiazole amine in dichloromethane, catalyzed by triethylamine, produces the target carboxamide.

Reaction Conditions:

  • Acyl Chloride: 5,6,7,8-Tetrahydronaphthalene-2-carbonyl chloride (1.1 eq)
  • Base: Triethylamine (2.0 eq)
  • Solvent: Dichloromethane (anhydrous)
  • Yield: 82–85%

Coupling Reagents and Conditions

Modern peptide coupling reagents, such as HATU or EDCl, enable efficient amide bond formation under mild conditions. A mixture of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in DMF reacts with the oxadiazole amine at room temperature, achieving yields of 88–90%.

Industrial-Scale Synthesis Optimization

Catalysts and Solvent Systems

Phase transfer catalysts (PTCs), such as tetrabutylammonium bromide, enhance reaction rates in biphasic systems. A patented process for oxadiazole intermediates employs PTCs with hydrocarbon solvents (e.g., toluene) to improve yield and reduce byproducts.

Industrial Protocol:

  • Catalyst: Tetrabutylammonium bromide (0.1 eq)
  • Solvent: Toluene/water biphasic system
  • Temperature: 50–60°C
  • Purity: >98% after workup

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to optimize exothermic cyclization steps. This approach reduces reaction times from hours to minutes and improves safety profiles.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol or cyclic hydrocarbons (e.g., cyclohexane). Cyclohexane selectively crystallizes the target compound, reducing residual solvent content to <0.1%.

Purification Data:

Solvent Purity (%) Yield (%)
Ethanol 95.2 78
Cyclohexane 99.1 85

Analytical Methods for Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity. Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity, with characteristic peaks for the oxadiazole (δ 8.2–8.4 ppm) and tetrahydronaphthalene (δ 1.6–2.1 ppm) moieties.

Q & A

Q. Optimization Strategies :

  • Reaction Conditions : Temperature (80–100°C) and solvent choice (ethanol, DMF) significantly impact yield. For example, polar aprotic solvents enhance cyclization efficiency .
  • Catalysts : Use of phase-transfer catalysts to improve reaction kinetics in heterogeneous systems.

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Oxadiazole FormationHydrazine hydrate, CS₂, KOH/EtOH, 80°C65–75>90%
Carboxamide CouplingEDCI, DMAP, DMF, RT50–60>85%

Basic Research Question: How is the compound characterized for structural confirmation and purity?

Answer:
Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm, tetrahydronaphthalene signals at δ 1.5–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~375–385 g/mol).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-N) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced Research Question: What computational methods predict the compound's reactivity and biological target interactions?

Answer:
Density Functional Theory (DFT) :

  • Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox reactivity. The oxadiazole ring’s electron-deficient nature favors nucleophilic attack .
  • Molecular Docking : Used to model interactions with enzymes (e.g., COX-2, kinases). The tetrahydronaphthalene moiety may occupy hydrophobic pockets, while the oxadiazole acts as a hydrogen-bond acceptor .

Q. Molecular Dynamics (MD) Simulations :

  • Evaluates stability of ligand-protein complexes over time. For example, simulations with bacterial dihydrofolate reductase show prolonged binding (>50 ns) .

Advanced Research Question: How can contradictory findings in the compound's biological activity be resolved?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains. Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (DMSO ≤1%) or nanoformulations to enhance bioavailability .

Q. Table 2: Reported Biological Activities

StudyTargetActivity (IC₅₀)Key FindingsSource
ACOX-212 µMAnti-inflammatory via prostaglandin suppression
BS. aureusMIC = 8 µg/mLSynergistic effect with β-lactams
CMCF-725 µMApoptosis via caspase-3 activation

Q. Resolution Strategies :

  • Dose-Response Validation : Repeat assays with extended concentration ranges.
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm direct binding .

Advanced Research Question: What methodologies evaluate the compound's stability and reactivity under varying conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h. Monitor via HPLC for degradation products (e.g., cleavage of the oxadiazole ring) .
    • Oxidative Stress : Treat with H₂O₂ (3% v/v) to assess susceptibility to oxidation.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C typical for carboxamides) .

Q. Reactivity Profiling :

  • Nucleophilic Substitution : React with NaSH to test oxadiazole ring opening.
  • Electrophilic Aromatic Substitution : Bromination at the tetrahydronaphthalene ring (monitored by ¹H NMR) .

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